N-Ethyl-N-methylbutan-2-amine

Catalog No.
S16058384
CAS No.
66225-41-0
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-methylbutan-2-amine

CAS Number

66225-41-0

Product Name

N-Ethyl-N-methylbutan-2-amine

IUPAC Name

N-ethyl-N-methylbutan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-5-7(3)8(4)6-2/h7H,5-6H2,1-4H3

InChI Key

HAFZSBASGRZPLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)CC

N-Ethyl-N-methylbutan-2-amine, with the molecular formula C7H17NC_7H_{17}N and CAS number 66225-41-0, is an organic compound classified as a secondary amine. Its structure features a butanamine backbone with ethyl and methyl groups attached to the nitrogen atom. This compound is also known for its potential applications in various fields, including pharmaceuticals and chemical synthesis. The molecular weight of N-Ethyl-N-methylbutan-2-amine is approximately 115.22 g/mol, and it exhibits unique physical properties that contribute to its utility in different chemical processes

3
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Typical of amines. These include:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, participating in alkylation with various alkyl halides to form more complex amines.
  • Acid-Base Reactions: As a basic compound, it can accept protons from acids, forming ammonium salts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines under appropriate conditions.

The reactivity of N-Ethyl-N-methylbutan-2-amine is influenced by the presence of both ethyl and methyl groups, which can affect steric hindrance and electronic properties during reactions .

Several synthetic routes have been developed for producing N-Ethyl-N-methylbutan-2-amine:

  • Reductive Amination: This method involves the reaction of butanone with ethylamine and methylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Alkylation of Secondary Amines: Starting from butan-2-amine, ethyl bromide can be used to introduce the ethyl group through an alkylation reaction.
  • Direct Amination: The reaction of butyronitrile with ethyl and methyl amines under catalytic conditions can yield N-Ethyl-N-methylbutan-2-amine.

These methods highlight the versatility of synthetic approaches available for this compound .

N-Ethyl-N-methylbutan-2-amine has various applications across several domains:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting central nervous system disorders.
  • Chemical Synthesis: This compound is utilized as a reagent in organic synthesis, especially in creating more complex amine structures.
  • Research Tool: Its unique properties make it useful in biochemical research for studying amine interactions and mechanisms.

The growing interest in amines for drug development positions N-Ethyl-N-methylbutan-2-amine as a valuable compound in medicinal chemistry .

Interaction studies involving N-Ethyl-N-methylbutan-2-amine focus on its behavior in biological systems and its potential effects on various receptors. Preliminary findings suggest that:

  • Receptor Binding: Similar compounds have shown affinity for neurotransmitter receptors, which may indicate potential interactions with serotonin or dopamine pathways.
  • Metabolic Pathways: Understanding how this compound is metabolized could provide insights into its biological effects and therapeutic potential.

Further research is necessary to establish definitive interaction profiles and therapeutic applications .

N-Ethyl-N-methylbutan-2-amine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaCAS NumberKey Features
N-Methylbutan-2-amineC7H17N66225-41-0Secondary amine; potential CNS activity
N-Ethyl-N-isopropylpropan-2-amineC8H19N7087-68-5Tertiary amine; used as a solvent
N,N-DiethylmethylamineC7H17N61639-7Tertiary amine; known for its stability
N,N-DiisopropylethylamineC8H19N7087-68-5Strong base; widely used in organic synthesis

These compounds illustrate the diversity within the class of aliphatic amines while highlighting the unique aspects of N-Ethyl-N-methylbutan-2-amine concerning its specific structure and potential applications .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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